4-Chloro-2-nitrobenzonitrile

描述

Molecular Architecture and Crystallographic Analysis

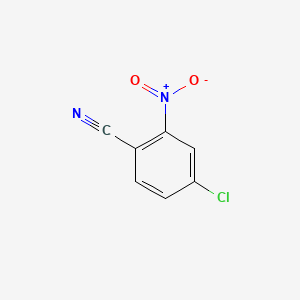

4-Chloro-2-nitrobenzonitrile (C₇H₃ClN₂O₂) features a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 2, and a cyano group at position 1. The molecular weight is 182.56 g/mol, with a planar aromatic core stabilized by conjugation between the electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups.

Crystallographic studies reveal that the compound crystallizes in the triclinic system with space group P-1. Unit cell parameters include a = 7.226 Å, b = 7.761 Å, c = 7.797 Å, and angles α = 110.27°, β = 91.86°, γ = 107.22°, resulting in a cell volume of 387.32 ų. The nitro group adopts a coplanar orientation relative to the benzene ring, minimizing steric hindrance with the adjacent cyano substituent. Intermolecular interactions involve weak C–H⋯O hydrogen bonds between nitro oxygen atoms and aromatic protons, contributing to a layered packing motif.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P-1 | |

| Unit cell volume | 387.32 ų | |

| Bond length (C≡N) | 1.14 Å | |

| Bond angle (Cl–C–C) | 119.5° |

属性

IUPAC Name |

4-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOAADVLVCNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188220 | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-32-3 | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA5YV6UQF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Preparation Method: Copper(I) Cyanide Mediated Cyanation

The most widely documented and preferred method for preparing 4-chloro-2-nitrobenzonitrile is the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide under controlled conditions.

$$

\text{2,5-dichloronitrobenzene} + \text{CuCN} \xrightarrow[\text{Inert solvent}]{140-170^\circ C} \text{this compound} + \text{by-products}

$$

Detailed Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dichloronitrobenzene (commercially available, cost-effective) |

| Cyanide Source | Copper(I) cyanide (CuCN), 1.0 to 1.5 molar equivalents relative to 2,5-dichloronitrobenzene |

| Inorganic Cyanide Additive | Potassium cyanide (KCN) or sodium cyanide (NaCN), 0.01 to 0.1 molar equivalents |

| Solvent | N,N-Dimethylformamide (DMF), N-methylpyrrolidone, or pyridine (inert solvents) |

| Reaction Temperature | 140°C to 170°C (optimal range: 160°C to 170°C) |

| Reaction Time | 2 to 6 hours (typical: ~5.5 hours) |

| Post-Reaction Workup | Pouring into cooled toluene or benzene, stirring at room temperature, filtration, solvent distillation, washing with carbon tetrachloride |

Mechanistic and Technical Notes

- The reaction involves nucleophilic aromatic substitution where the chlorine at the 5-position of 2,5-dichloronitrobenzene is replaced by a cyano group.

- The presence of the nitro group ortho to the chloro substituent can cause side reactions; hence, the addition of a small amount of inorganic cyanide salt (KCN or NaCN) improves the yield and selectivity.

- The choice of inert solvent such as DMF is critical to solubilize reactants and facilitate the reaction.

- The reaction temperature must be carefully controlled to optimize yield and minimize by-products.

Representative Experimental Example

| Component | Amount |

|---|---|

| 2,5-Dichloronitrobenzene | 230.4 g (1.20 mol) |

| Copper(I) cyanide (CuCN) | 108 g (1.20 mol) |

| Potassium cyanide (KCN) | 0.80 g (0.012 mol) |

| N,N-Dimethylformamide (DMF) | 80 mL (1.04 mol) |

| Reaction Temperature | 165-170°C |

| Reaction Time | 5.5 hours |

- The mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, potassium cyanide, and DMF was heated at 165-170°C for 5.5 hours.

- After completion, the reaction mixture was poured into 1.2 L of cold toluene and stirred at room temperature for 13 hours.

- The precipitate was filtered and washed with ethyl acetate.

- The combined filtrate was concentrated, and the residue washed with carbon tetrachloride.

- The final product, this compound, was obtained as pale yellow crystals.

Yield: 160 g (73.1%) total yield combining solid and solution fractions.

Purification and Characterization

- The crude product after filtration and solvent removal contains minimal impurities due to the efficient workup.

- Washing with carbon tetrachloride removes residual inorganic impurities.

- Characterization by IR, NMR, and MS confirms the structure and purity:

- IR: Strong nitro group absorption around 1350 cm⁻¹.

- $$^{1}H$$ NMR (CDCl₃): Signals at 8.00 ppm (aromatic protons) and 8.47 ppm.

- MS: Molecular ion peak at m/e 182.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| CuCN molar ratio | 1.0 – 1.5 | Optimal near 1.0 equiv |

| Inorganic cyanide (KCN/NaCN) | 0.01 – 0.1 | Enhances yield and selectivity |

| Solvent | DMF, NMP, Pyridine | DMF preferred for industrial scale |

| Temperature | 140 – 170°C | 160 – 170°C optimal |

| Reaction time | 2 – 6 hours | ~5.5 hours typical |

| Yield | 43 – 73% | Up to 73% under optimized conditions |

| Post-treatment solvents | Toluene, Benzene, CCl₄ | For precipitation and washing |

Comparative Notes on Alternative Methods

- The older method using 4-chloro-2-nitrobenzoic acid with methane sulfonamide and phosphorus pentachloride is less favorable industrially due to expensive starting materials.

- Attempts to prepare this compound by direct cyanation of chloro-substituted 2-nitrobenzonitriles often result in low yields due to side reactions.

- The copper(I) cyanide method with 2,5-dichloronitrobenzene and inorganic cyanide additives in DMF provides a balance of cost efficiency, yield, and purity suitable for industrial production.

化学反应分析

Types of Reactions: 4-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

Major Products Formed:

Reduction: 4-Chloro-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学研究应用

4-Chloro-2-nitrobenzonitrile is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

作用机制

The mechanism of action of 4-chloro-2-nitrobenzonitrile largely depends on its application. In pharmaceutical synthesis, it acts as a building block for active pharmaceutical ingredients. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions to form the desired drug molecules. The chlorine atom can be substituted with various functional groups, allowing for the creation of diverse chemical structures .

相似化合物的比较

Comparison with Similar Compounds

4-Chloro-2-nitrobenzonitrile belongs to a family of chloro-nitrobenzonitriles and nitro-substituted aromatic nitriles . Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Position Effects: Reactivity: The ortho nitro group in this compound enhances electrophilic substitution reactivity compared to para-substituted analogs. For example, in reactions with mercapto-2-methylacetamide, this compound achieves 78% yield, whereas o-nitrobenzonitrile yields only 8% under similar conditions .

Synthetic Utility: this compound is preferentially used in heterocyclic synthesis. For instance, it reacts with phosgene to form pyrimidinediones (90% yield) and condenses with aldehydes to produce dihydropyrimidinones . In contrast, 2-chloro-4-nitrobenzonitrile is more commonly employed in azo dye synthesis due to its planar structure, which facilitates conjugation .

Thermodynamic Stability :

- The logP of this compound (1.93) is lower than that of p-nitrobenzyl cyanide (estimated logP > 2.5), suggesting better aqueous solubility, which is advantageous in reaction workups .

Commercial Availability :

- This compound is widely available from suppliers like Aldrich Chemical Co. and CymitQuimica, whereas 5-chloro-2-nitrobenzonitrile and 2-chloro-4-nitrobenzonitrile are less common, limiting their industrial use .

Table 2: Reaction Performance in Thioamide Coupling

| Compound | Reaction Partner | Yield (%) | Reference |

|---|---|---|---|

| This compound | Mercapto-2-methylacetamide | 78 | |

| o-Nitrobenzonitrile | Mercapto-2-methylacetamide | 8 | |

| 2-Chloro-6-nitrobenzonitrile | Mercapto-2-methylacetamide | 86 |

生物活性

4-Chloro-2-nitrobenzonitrile is a compound that has garnered attention in various fields of research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H4ClN2O2

- Molecular Weight : 186.57 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its nitro and chloro substituents, which enhance its interaction with biological targets. These groups are known to influence the compound's reactivity and binding affinity towards various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development. It can interact with active sites of enzymes, leading to altered enzymatic activity that can be beneficial in therapeutic contexts .

- Antimicrobial Activity : Research indicates that nitro-substituted compounds often exhibit antimicrobial properties. The presence of the nitro group in this compound may contribute to its effectiveness against certain pathogens .

Biological Activity Data

A summary of biological activities and relevant studies is presented in the table below:

Case Studies

- Antileishmanial Activity : A study highlighted the effectiveness of nitro and chloro derivatives, including this compound, against Leishmania species. The research emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds to optimize their therapeutic potential .

- Synthesis and Biological Evaluation : Another investigation focused on synthesizing various derivatives of benzonitrile, including this compound, assessing their biological activities. The findings indicated that modifications to the molecular structure significantly impacted their efficacy against microbial strains .

- Environmental Impact Studies : The compound's role in environmental science was also examined, particularly regarding its degradation in ecosystems and potential effects on microbial communities. Such studies are crucial for understanding the broader implications of chemical usage in agriculture and industry .

常见问题

Q. What are the standard protocols for synthesizing 4-chloro-2-nitrobenzonitrile, and how can reaction efficiency be optimized?

The synthesis typically involves nitration and chlorination steps. A patented method (Kurono et al., 1985) uses 4-chlorobenzonitrile as a starting material, with nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Reaction efficiency can be enhanced by optimizing solvent choice (e.g., dichloromethane) and catalyst loading. Continuous flow reactors may improve yield and reduce side products in scaled-up syntheses .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the nitrile (-C≡N), nitro (-NO₂), and chloro (-Cl) groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 182.5) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model the molecule’s electron density distribution, HOMO-LUMO gaps, and dipole moments. Basis sets such as 6-31G* are suitable for initial geometry optimization. These calculations help predict reactivity in substitution reactions or charge-transfer interactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different sources be resolved?

Discrepancies may arise from solvent effects, impurities, or tautomerism. Cross-validation using 2D NMR techniques (COSY, HSQC) and variable-temperature NMR can clarify ambiguous signals. For example, the nitro group’s electron-withdrawing effect may deshield adjacent protons, causing unexpected splitting patterns. Referencing high-purity commercial standards (e.g., PubChem data) is essential .

Q. What strategies minimize by-products in the nitration of 4-chlorobenzonitrile derivatives?

Competitive meta-directing effects of the nitrile and chloro groups can lead to regioselectivity challenges. Using sterically hindered nitrating agents (e.g., acetyl nitrate) or low-temperature conditions reduces undesired isomers. Kinetic studies via in-situ FTIR or Raman spectroscopy help monitor intermediate formation and adjust reaction parameters dynamically .

Q. How does the crystal packing of this compound influence its physicochemical stability?

X-ray crystallography reveals intermolecular interactions (e.g., C≡N···Cl halogen bonds) that stabilize the lattice. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate melting points (141–146°C) with packing efficiency. Computational tools like Mercury software visualize π-stacking and van der Waals contacts .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

Hydrolysis studies under varying pH (e.g., pH 4–10) and UV-Vis spectroscopy track degradation kinetics. Advanced oxidation processes (AOPs) using TiO₂ photocatalysts or Fenton’s reagent simulate natural degradation pathways. LC-MS identifies breakdown products like 4-chloro-2-nitrobenzoic acid .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Substituent modifications (e.g., replacing -Cl with -CF₃ or adding amino groups) are evaluated via in silico docking (AutoDock Vina) against target proteins (e.g., kinases). Biological assays (e.g., MIC for antimicrobial activity) quantify potency changes. For example, introducing a cyclopropylmethyl group enhances lipophilicity and target binding .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem or crystallographic databases to resolve ambiguities .

- Safety Protocols : Use fume hoods for nitration steps and avoid skin contact due to potential nitrile toxicity .

- Advanced Instrumentation : Synchrotron X-ray sources improve crystallographic resolution for complex polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。